5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole
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Overview
Description
5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine with a suitable diketone to form the pyrazole ring . The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole or tetrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-3-yl)isoxazole: Another heterocyclic compound with similar structural features.
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: A compound with multiple pyrazole rings, used in supramolecular chemistry.
Phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole: A thiazole derivative with a pyrazole ring, known for its biological activities.
Uniqueness
5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole is unique due to the combination of pyrazole and tetrazole rings, which confer distinct chemical and biological properties.
Biological Activity
5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a tetrazole ring and a pyrazole moiety, making it a member of the tetrazole class of compounds. Tetrazoles are known for their bioisosteric properties compared to carboxylic acids, which contribute to their pharmacological efficacy while reducing toxicity . The synthesis of this compound typically involves the reaction of appropriate nitriles with sodium azide in the presence of suitable solvents .
Antimicrobial Activity
Research indicates that various tetrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to possess antibacterial activity against a range of pathogens. In vitro studies demonstrated that certain synthesized tetrazoles could outperform standard antibiotics like ampicillin against specific bacterial strains .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound | Target Bacteria | MIC (μg/mL) | Comparison Drug | Comparison MIC (μg/mL) |
---|---|---|---|---|
5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole | Staphylococcus aureus | 50 | Ampicillin | 31 |
5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole | Pseudomonas aeruginosa | 125 | Penicillin | 46 |
Anticancer Activity
Emerging studies suggest that compounds containing the tetrazole and pyrazole moieties may exhibit anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including those associated with colorectal cancer. The mechanisms underlying these effects often involve the inhibition of critical pathways such as mTOR and caspase activation, leading to apoptosis in cancer cells .
Table 2: Anticancer Activity Profiles
Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole | HCT116 | 200 | mTOR pathway inhibition |
5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole | PC-3 | 150 | Caspase activation |
Case Studies and Research Findings
Several studies have focused on the biological activity of tetrazole derivatives similar to this compound:
- Cardiotonic Activity : A series of thiazole derivatives containing a tetrazole moiety were evaluated for their ability to inhibit phosphodiesterase enzymes (PDE3A and PDE3B), showing promising results as potential cardiotonic agents .
- Inhibitory Effects on Key Enzymes : Compounds were also tested for their inhibitory effects on enzymes involved in cancer progression, such as histone deacetylases and metalloproteinases, indicating a broad spectrum of biological activity beyond antimicrobial and anticancer properties .
Properties
IUPAC Name |
5-(3-pyrazol-1-ylphenyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-3-8(10-12-14-15-13-10)7-9(4-1)16-6-2-5-11-16/h1-7H,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOROCOFMJFOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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